molecular formula C11H15BO2Si B13475577 (2-((Trimethylsilyl)ethynyl)phenyl)boronic acid

(2-((Trimethylsilyl)ethynyl)phenyl)boronic acid

Cat. No.: B13475577
M. Wt: 218.13 g/mol
InChI Key: DMUPRWYWMYQVEV-UHFFFAOYSA-N
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Description

{2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid typically involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction proceeds under mild conditions and results in the formation of the desired product with high yield.

Industrial Production Methods: While specific industrial production methods for {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid are not extensively documented, the general approach involves large-scale palladium-catalyzed cross-coupling reactions. These methods are optimized for efficiency, cost-effectiveness, and scalability, ensuring the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Corresponding boranes.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Chemistry: {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This reaction is essential for forming carbon-carbon bonds, making it invaluable in the synthesis of complex organic molecules.

Biology and Medicine: Boronic acids, including {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serines in enzymes, making them useful in designing drugs for various diseases .

Industry: In the industrial sector, this compound is used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique reactivity and stability make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid primarily involves its ability to participate in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and selective, making it a cornerstone of modern organic synthesis.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Thienylboronic acid
  • Ethynyltrimethylsilane

Comparison:

  • Phenylboronic acid lacks the trimethylsilyl-ethynyl group, making it less versatile in certain synthetic applications.
  • 2-Thienylboronic acid contains a thiophene ring instead of a phenyl ring, which can influence its reactivity and applications.
  • Ethynyltrimethylsilane does not have the boronic acid group, limiting its use in cross-coupling reactions.

Uniqueness: {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid combines the reactivity of both the boronic acid and trimethylsilyl-ethynyl groups, making it uniquely suited for a wide range of synthetic applications. Its ability to undergo various chemical transformations and participate in cross-coupling reactions highlights its versatility and importance in organic chemistry.

Properties

Molecular Formula

C11H15BO2Si

Molecular Weight

218.13 g/mol

IUPAC Name

[2-(2-trimethylsilylethynyl)phenyl]boronic acid

InChI

InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7,13-14H,1-3H3

InChI Key

DMUPRWYWMYQVEV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C#C[Si](C)(C)C)(O)O

Origin of Product

United States

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